molecular formula C19H32N6O B2993624 1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one CAS No. 2415601-02-2

1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one

Cat. No.: B2993624
CAS No.: 2415601-02-2
M. Wt: 360.506
InChI Key: KINONJCNWVRZCQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining azepane, pyrimidine, and piperidine moieties

Preparation Methods

The synthesis of 1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrimidine moiety: This involves the condensation of suitable starting materials, such as amidines and β-diketones.

    Coupling of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by linking the azepane, pyrimidine, and piperidine units through appropriate coupling reactions, often using reagents like coupling agents or catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and acids or bases, leading to the breakdown of the molecule into smaller fragments.

Major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups.

Scientific Research Applications

1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-23(2)18-13-17(20-15-21-18)22-16-7-11-24(12-8-16)14-19(26)25-9-5-3-4-6-10-25/h13,15-16H,3-12,14H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINONJCNWVRZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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